molecular formula C9H16N2 B1646821 1-Ethyl-4-(prop-2-ynyl)piperazine

1-Ethyl-4-(prop-2-ynyl)piperazine

Cat. No.: B1646821
M. Wt: 152.24 g/mol
InChI Key: XYPRHNPMDFSIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-(prop-2-ynyl)piperazine is a useful research compound. Its molecular formula is C9H16N2 and its molecular weight is 152.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

1-ethyl-4-prop-2-ynylpiperazine

InChI

InChI=1S/C9H16N2/c1-3-5-11-8-6-10(4-2)7-9-11/h1H,4-9H2,2H3

InChI Key

XYPRHNPMDFSIRH-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC#C

Canonical SMILES

CCN1CCN(CC1)CC#C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To the 1-ethylpiperazine (2.33 g, 20.2 mmol) and K2CO3 (2.79 g, 20.2 mmol) in acetone (27 ml) was added propargyl bromide (2.00 g, 13.5 mmol) dropwise at 0° C. under N2. The reaction was stirred at room temperature overnight. The reaction was filtered and the salts washed with a small amount of acetone. The filtrates were combined and evaporated gently to concentration. The residue was taken up in EtOAc and washed with water. The aqueous phase was re-extracted with EtOAc. The combined organic layers were washed with brine and dried over MgSO4. The product was filtered and evaporated to dryness to leave a pale orange oil.
Quantity
2.33 g
Type
reactant
Reaction Step One
Name
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Propargyl bromide (20.8 g, 175 mmol) was added dropwise to a mixture of 1-ethyl piperazine (20 g, 175 mmol) and cesium carbonate (57 g, 175 mmol) in 350 mL of acetone. The mixture was stirred overnight under nitrogen at room temperature. The inorganic salts were then filtered off, and the solvent was removed. The residue was dissolved in saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic extracts were then evaporated to give 19 g of 1-ethyl-4-prop-2-ynyl-piperazine: mass spectrum (m/e): M+H 153.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.